molecular formula C18H21N7O2 B12339103 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate

Cat. No.: B12339103
M. Wt: 367.4 g/mol
InChI Key: LWIXFVOUYDMLAL-UHFFFAOYSA-N
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Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring, a piperidine moiety, and a nicotinate ester, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine ring, followed by the introduction of the cyano group. Subsequent steps involve the formation of the nicotinate ester and the attachment of the piperidine moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used in various applications.

    Pyrazinamide: A pyrazine derivative with antimicrobial properties.

    Piperidine derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.

Uniqueness

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is unique due to its combination of structural features, including the pyrazine ring, cyano group, piperidine moiety, and nicotinate ester. This unique structure may confer specific biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-2-ylmethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C18H21N7O2/c1-27-18(26)14-10-24-16(25-17-11-21-13(7-19)9-23-17)6-15(14)22-8-12-4-2-3-5-20-12/h6,9-12,20H,2-5,8H2,1H3,(H2,22,23,24,25)

InChI Key

LWIXFVOUYDMLAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1NCC2CCCCN2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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